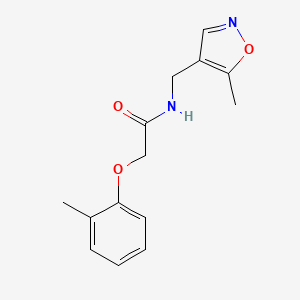

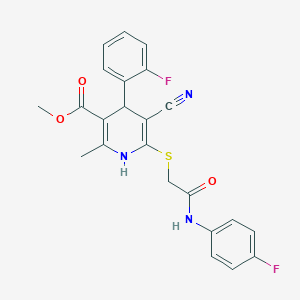

![molecular formula C21H16N4O5S2 B2381544 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-33-3](/img/structure/B2381544.png)

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a type of benzenesulfonamide carrying a benzamide moiety . It is part of a class of compounds that have been designed due to their wide range of bioactivities, including inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) .

Applications De Recherche Scientifique

Antitumor and Anticancer Properties

- Antitumor Potential : A study on benzothiazole derivatives, closely related to the chemical , highlighted their efficacy as potent antitumor agents. The derivatives exhibited significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

- Anticancer Activity : Another research discussed the synthesis of benzamide derivatives, which showed promising results in terms of anticancer activity. These compounds, structurally similar to the chemical in focus, were found to be effective against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Anti-Inflammatory Potential

- Antimicrobial and Anti-Inflammatory Activities : A study on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which share structural similarity with the chemical of interest, was conducted. These compounds were synthesized and screened for their antimicrobial and anti-inflammatory properties (Patel et al., 2009).

Antidiabetic and Antimicrobial Applications

- Antidiabetic and Antimicrobial Potential : Research on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, closely related to the chemical in focus, demonstrated significant antidiabetic and antimicrobial potential. These compounds were evaluated for their effectiveness against α-glucosidase and α-amylase enzymes, showing promising results (Thakal et al., 2020).

Enzyme Inhibition and Pro-Apoptotic Activity

- Enzyme Inhibition : Some research on acridine and bis acridine sulfonamides, structurally similar to the target chemical, demonstrated effective inhibitory activity against certain cytosolic carbonic anhydrase isoforms (Ulus et al., 2013).

- Pro-Apoptotic Activity : Studies on indapamide derivatives, related to the chemical , showed significant proapoptotic activity on melanoma cell lines, suggesting potential use in cancer treatment (Yılmaz et al., 2015).

Radioactive Tracing and Imaging in Medical Diagnostics

- Tumor Hypoxia Markers : Nitroimidazole-based thioflavin-T derivatives, sharing structural elements with the compound , were synthesized and evaluated as tumor hypoxia markers, showing potential in radioactive tracing and imaging in medical diagnostics (Li et al., 2005).

Mécanisme D'action

The mechanism of action of this compound is related to its inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) . These enzymes play crucial roles in various biological processes, and their inhibition can have significant pharmacological effects .

Propriétés

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S2/c1-24(15-5-3-2-4-6-15)32(29,30)17-10-7-14(8-11-17)20(26)23-21-22-18-12-9-16(25(27)28)13-19(18)31-21/h2-13H,1H3,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBBIZNFRDDQCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)

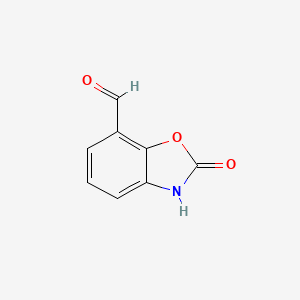

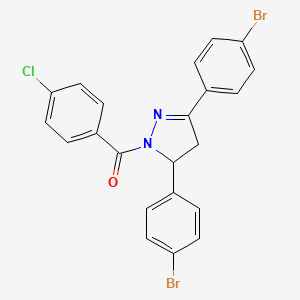

![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2381472.png)

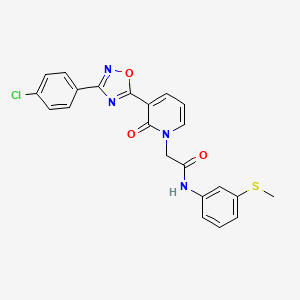

![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)

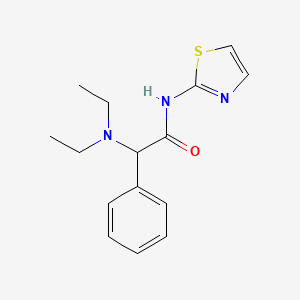

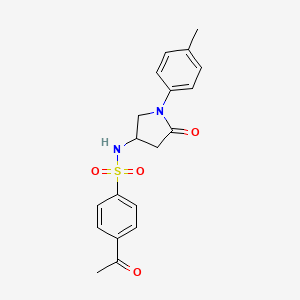

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)